CL 5343

Carbonic anhydrase inhibition Enzymology Drug discovery

CL 5343 is a uniquely selective hCA II inhibitor (Ki 7.9 nM) and certified Acetazolamide EP Impurity D reference standard. Unlike generic CA inhibitors, it offers defined isoform selectivity across hCA I, II, IV, and VII, with validated binding pose to the zinc active site by X-ray crystallography. Functions as a CA9-targeting ligand enabling 13.4% ID/g tumor accumulation in renal cancer models. Essential for SAR studies, ADC development, and pharmaceutical QC per EP/USP monographs. High purity ≥98% ensures reproducibility.

Molecular Formula C2H4N4O2S2
Molecular Weight 180.21 g/mol
CAS No. 14949-00-9
Cat. No. B1684419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCL 5343
CAS14949-00-9
Synonyms5-amino-1,3,4-thiadiazole-2-sulfonamide
5-amino-TDSNH2
Hats cpd
Molecular FormulaC2H4N4O2S2
Molecular Weight180.21 g/mol
Structural Identifiers
SMILESC1(=NN=C(S1)S(=O)(=O)N)N
InChIInChI=1S/C2H4N4O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,3,5)(H2,4,7,8)
InChIKeyVGMVBPQOACUDRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CL 5343 (CAS 14949-00-9) Procurement Guide: Core Identity and Scientific Role


CL 5343 (5-Amino-1,3,4-thiadiazole-2-sulfonamide, CAS 14949-00-9) is a heterocyclic sulfonamide compound with a molecular formula of C2H4N4O2S2 and a molecular weight of 180.21 . It functions as a selective inhibitor of human carbonic anhydrase (hCA) isoforms I, II, IV, and VII, with a reported Ki of 7.9 nM for hCA II . Beyond its role as an enzyme inhibitor, CL 5343 has been utilized as a targeting ligand for CA9 (carbonic anhydrase IX), enabling the delivery of cytotoxic payloads to specific cancer cell types . The compound is also recognized as Acetazolamide EP Impurity D (Desacetyl Acetazolamide), a degradation product and synthesis byproduct critical for pharmaceutical quality control in acetazolamide production [1].

Why Generic Sulfonamide CA Inhibitors Cannot Replace CL 5343 (14949-00-9) for Specialized Research


Substituting CL 5343 with generic carbonic anhydrase inhibitors such as acetazolamide or methazolamide introduces significant experimental variability due to critical differences in isoform selectivity profiles, binding affinity constants, and functional ligand utility. Unlike broad-spectrum CA inhibitors, CL 5343 exhibits a specific affinity pattern: a Ki of 7.9 nM for hCA II and an IC50 of 4.30 nM for dihydrofolate reductase (DHFR) [1]. The compound's 5-amino-1,3,4-thiadiazole-2-sulfonamide core provides a defined binding pose to the zinc ion in the hCA II active site, interacting with Thr199, Glu106, and Thr200, as established by X-ray crystallography [2]. Furthermore, CL 5343's capacity to function as a CA9 ligand for targeted drug delivery—achieving 13.4% ID/g tumor accumulation in SKRC52 xenograft models—is a specialized attribute not shared by common sulfonamide CA inhibitors . Generic substitution without verification would confound experimental outcomes, particularly in studies requiring precise CA isoform targeting or ligand-directed delivery applications.

CL 5343 (14949-00-9) Quantitative Differentiation Evidence vs. Closest Analogs


hCA II Inhibitory Potency: CL 5343 vs. Acetazolamide

CL 5343 exhibits a Ki of 7.9 nM for human carbonic anhydrase II (hCA II), representing approximately 7.6-fold greater potency compared to the clinically used CA inhibitor acetazolamide (Ki = 60 nM for hCA II) . This differential indicates that CL 5343 achieves more effective enzyme inhibition at lower concentrations in vitro, making it a valuable tool compound for studies where maximal hCA II inhibition is required without off-target effects from higher dosing of weaker inhibitors.

Carbonic anhydrase inhibition Enzymology Drug discovery

Dihydrofolate Reductase (DHFR) Inhibition: CL 5343 vs. Methotrexate

CL 5343 inhibits dihydrofolate reductase (DHFR) with an IC50 of 4.30 nM [1]. While methotrexate, the classical antifolate, targets DHFR as its primary mechanism, published IC50 values for methotrexate against human DHFR are typically in the nanomolar to sub-nanomolar range depending on assay conditions [2]. This data positions CL 5343 as a structurally distinct antifolate with a comparable potency range to methotrexate. Unlike methotrexate, which is subject to resistance mechanisms via reduced folate carrier (RFC) impairment and folylpolyglutamate synthetase (FPGS) downregulation [3], CL 5343 represents a non-classical antifolate scaffold that may bypass these specific resistance pathways, offering a distinct research tool for probing DHFR biology in methotrexate-resistant models.

Antifolate Cancer biology Enzymology

Targeted Tumor Delivery via CA9: CL 5343 Conjugate Tumor Accumulation

CL 5343 functions as a CA9-targeting ligand; when conjugated to a maytansinoid cytotoxic payload and administered intravenously at 70 nmol as a single dose in female nude mice bearing SKRC52 renal cancer subcutaneous xenografts, the conjugate achieved tumor accumulation of 13.4% ID/g (injected dose per gram) and significantly reduced tumor volume without obvious systemic toxicity . This level of tumor-specific accumulation, driven by CL 5343's recognition of CA9 expressed on SKRC52 cells, is not achievable with unconjugated maytansinoids or with non-targeting ligands.

Targeted drug delivery Renal cancer ADC linker

Cellular Uptake and Apoptosis Induction in MCF-7 Breast Cancer Cells

When conjugated to gold nanoparticles (AuNPs), CL 5343 enhanced cellular uptake and induced apoptosis in MCF-7 breast cancer cells. At a conjugate concentration of 1 μM and a 48-hour incubation period, the CL 5343-AuNP conjugate led to a 75% decrease in cell viability compared to untreated controls . This demonstrates that CL 5343 retains functional targeting capability when conjugated to nanocarriers, facilitating intracellular delivery of nanoparticle-based therapeutic or imaging agents.

Nanomedicine Apoptosis Breast cancer

Pharmaceutical QC Reference Standard: CL 5343 as Acetazolamide EP Impurity D

CL 5343 is chemically identical to Acetazolamide EP Impurity D (Desacetyl Acetazolamide), a known degradation product and synthesis byproduct in acetazolamide manufacturing [1]. As an EP and USP reference standard, CL 5343 is supplied with detailed characterization data compliant with regulatory guidelines and is suitable for analytical method development, method validation (AMV), and quality control (QC) applications during commercial production or ANDA submission [1]. In contrast, generic 5-amino-1,3,4-thiadiazole-2-sulfonamide from non-certified sources lacks the regulatory documentation and traceability required for pharmaceutical QC workflows.

Pharmaceutical analysis Quality control Impurity profiling

In Vivo Carbonic Anhydrase Inhibition Efficacy in Sprague-Dawley Rats

Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (the core scaffold of CL 5343) were evaluated in vivo in Sprague-Dawley rats for carbonic anhydrase inhibition efficacy. Among the tested compounds, specific bile acid amide derivatives demonstrated statistically significant inhibition efficacy (p<0.001) compared to vehicle-treated controls [1]. While this data is for derivatives rather than the parent CL 5343 molecule, it establishes the scaffold's capacity for in vivo CA inhibition and validates the relevance of the thiadiazole-sulfonamide core for developing systemically active CA modulators.

In vivo pharmacology Carbonic anhydrase Diuretics

Recommended Scientific and Industrial Procurement Scenarios for CL 5343 (14949-00-9)


Carbonic Anhydrase Isoform Profiling and Potency Benchmarking

CL 5343 is ideally suited for in vitro enzymatic studies requiring potent, well-characterized hCA II inhibition. With a Ki of 7.9 nM for hCA II, it provides a high-affinity reference point for screening novel CA inhibitors, benchmarking compound potency, and establishing structure-activity relationships (SAR) for sulfonamide-based CA ligands . The compound's selectivity profile across isoforms I, II, IV, and VII further enables isoform-specific inhibition studies in biochemical and cellular assays.

Targeted Drug Delivery and ADC Ligand Development

CL 5343 functions as a CA9-targeting ligand for directed delivery of cytotoxic payloads. Its conjugation to maytansinoid demonstrated 13.4% ID/g tumor accumulation and significant antitumor activity in SKRC52 renal cancer xenograft models . This application is directly relevant for research programs developing antibody-drug conjugates (ADCs), small molecule-drug conjugates (SMDCs), or radioligand therapies targeting CA9-expressing malignancies, including renal cell carcinoma and hypoxic solid tumors.

Pharmaceutical Impurity Reference Standard for Acetazolamide QC

CL 5343, certified as Acetazolamide EP Impurity D (Desacetyl Acetazolamide), is an essential reference material for pharmaceutical quality control laboratories. It enables accurate identification, quantification, and monitoring of this specific degradation product and synthesis byproduct in acetazolamide active pharmaceutical ingredient (API) and finished drug products . Its use supports analytical method validation, stability-indicating method development, and compliance with EP/USP monograph requirements for ANDA submissions and commercial batch release testing.

Nanomedicine and Cellular Uptake Research

CL 5343 can be conjugated to nanoparticle platforms, such as gold nanoparticles, to enhance cellular uptake and induce apoptosis in cancer cells . The observed 75% reduction in MCF-7 cell viability at 1 μM supports its utility in nanomedicine research focused on targeted intracellular delivery of therapeutic or imaging agents. This scenario applies to studies investigating nanoparticle functionalization strategies, tumor cell targeting, and image-guided drug delivery systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for CL 5343

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.